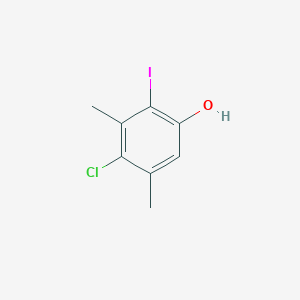

4-Chloro-2-iodo-3,5-dimethylphenol

Description

Properties

Molecular Formula |

C8H8ClIO |

|---|---|

Molecular Weight |

282.50 g/mol |

IUPAC Name |

4-chloro-2-iodo-3,5-dimethylphenol |

InChI |

InChI=1S/C8H8ClIO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,1-2H3 |

InChI Key |

WAOVUPADECYCGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)I)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4 Chloro 2 Iodo 3,5 Dimethylphenol

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-chloro-2-iodo-3,5-dimethylphenol, the analysis begins by disconnecting the carbon-halogen bonds, which are typically formed through electrophilic aromatic substitution or related processes.

The most logical primary disconnections are the C-I and C-Cl bonds. Given the activating nature of the hydroxyl group, the final step is likely to be the introduction of one of the halogens onto an already substituted phenol (B47542) ring. A plausible forward-synthesis precursor is 4-chloro-3,5-dimethylphenol (B1207549), which would undergo regioselective iodination at the C-2 position, directed by the powerful ortho-directing hydroxyl group.

Further deconstruction of 4-chloro-3,5-dimethylphenol points to 3,5-dimethylphenol (B42653) as a key starting material. chemicalbook.comsigmaaldrich.com This precursor already contains the dimethylphenol scaffold. The synthesis then simplifies to the selective chlorination of 3,5-dimethylphenol to yield the required intermediate.

An alternative retrosynthetic route could involve introducing the iodine atom first, via iodination of 3,5-dimethylphenol, followed by chlorination. However, controlling the regioselectivity of the second halogenation step could be more complex. A third strategy might involve directed ortho-metalation, where a protected phenol directs lithiation and subsequent iodination to the C-2 position, followed by chlorination at the C-4 position.

Precursor Selection and Initial Functionalization Pathways

The most logical and efficient starting material for the synthesis of this compound is 3,5-dimethylphenol (also known as 3,5-xylenol). chemicalbook.comsigmaaldrich.com This precursor is commercially available and possesses the core dimethylphenol structure. The two methyl groups at the meta positions relative to the hydroxyl group influence the electronic and steric environment of the aromatic ring, which is crucial for directing subsequent functionalization steps.

The primary functionalization pathway involves the selective chlorination of 3,5-dimethylphenol to form the key intermediate, 4-chloro-3,5-dimethylphenol . The hydroxyl group and the two methyl groups are all ortho, para-directing. They collectively activate the C-2, C-4, and C-6 positions for electrophilic attack. The C-4 position (para to the hydroxyl group) is highly activated and sterically accessible, making it the most probable site for monosubstitution.

Patented methods describe the synthesis of 4-chloro-3,5-dimethylphenol via the reaction of 3,5-dimethylphenol with a chlorinating agent in the presence of a cupric salt catalyst and an oxidizing agent. google.comgoogle.com For instance, one method utilizes cupric chloride as a catalyst with oxygen and hydrochloric acid as the reagents. google.com This approach provides a direct route to the key chlorinated intermediate.

| Precursor | Intermediate | Target Compound |

| 3,5-Dimethylphenol | 4-Chloro-3,5-dimethylphenol | This compound |

| CAS Number: 108-68-9 | CAS Number: 88-04-0 | CAS Number: Not available |

| Molecular Formula: C₈H₁₀O | Molecular Formula: C₈H₉ClO | Molecular Formula: C₈H₈ClIO |

Selective Halogenation Strategies: Introducing Chlorine and Iodine

Achieving the desired 2-iodo, 4-chloro substitution pattern on the 3,5-dimethylphenol scaffold requires highly regioselective halogenation methods. The strong activating and directing effects of the phenolic hydroxyl group must be carefully managed to prevent the formation of isomeric byproducts. byjus.comchemistrysteps.com

Electrophilic aromatic substitution is the most common method for introducing halogens onto a phenol ring. Phenols are highly activated substrates and often react without the need for a Lewis acid catalyst. byjus.comwikipedia.org

Chlorination: The initial step involves the chlorination of 3,5-dimethylphenol. The combined directing effects of the hydroxyl group (ortho, para-directing) and the two meta-methyl groups strongly activate the C-4 position. Reaction with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or even chlorine gas in an appropriate solvent, is expected to yield 4-chloro-3,5-dimethylphenol with high selectivity. google.com

Iodination: With the 4-chloro-3,5-dimethylphenol intermediate in hand, the next step is iodination. The remaining ortho positions (C-2 and C-6) are activated by the hydroxyl group. Due to the identical substitution at C-3 and C-5, these positions are chemically equivalent. Therefore, iodination will occur at either C-2 or C-6. Iodine itself is a weak electrophile, so iodination typically requires an activating agent or a more electrophilic iodine source. chemistrysteps.com Reagents like iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid or hydrogen peroxide) can effectively introduce the iodine atom at the C-2 position to yield the final product. libretexts.org

Directed ortho-metalation (DoM) offers a powerful alternative for achieving absolute regioselectivity, particularly when direct electrophilic substitution might yield mixtures. wikipedia.orgbaranlab.org This strategy involves the use of a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. uwindsor.ca

Protection: The phenolic hydroxyl group is first converted into a suitable DMG. Common DMGs for phenols include carbamates (e.g., N,N-diethylcarbamate), ethers (e.g., methoxymethyl ether), or silyl (B83357) ethers. baranlab.orgcdnsciencepub.com

Ortho-Lithiation: The protected 3,5-dimethylphenol is treated with an alkyllithium base, such as n-butyllithium or sec-butyllithium, often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA). baranlab.orgcdnsciencepub.com The DMG directs the lithium to replace the proton at the C-2 (or C-6) position, forming a stable aryllithium intermediate.

Halogenation: This aryllithium species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom precisely at the C-2 position. cdnsciencepub.com

Deprotection and Chlorination: The directing group is then removed to regenerate the free hydroxyl group. The resulting 2-iodo-3,5-dimethylphenol (B12504862) can then be chlorinated. The free C-4 position, being para to the strongly activating hydroxyl group, would be the most reactive site for electrophilic chlorination, leading to the desired this compound.

| Directing Group (DMG) | Protection Reagent | Deprotection Condition |

| O-Carbamate | Diethylcarbamoyl chloride | Strong acid or base hydrolysis |

| O-Methoxymethyl (MOM) ether | MOM-Cl | Acidic hydrolysis |

| O-Silyl ether | Trialkylsilyl chloride (e.g., TBDMS-Cl) | Fluoride source (e.g., TBAF) |

Halogen exchange (Halex) reactions, such as the Finkelstein reaction, are typically used for alkyl halides. However, metal-catalyzed versions have been developed for aryl halides, which could theoretically be applied in this synthesis. nih.gov This approach is generally less direct. For instance, one could synthesize a precursor like 2-bromo-4-chloro-3,5-dimethylphenol. A subsequent palladium- or copper-catalyzed halogen exchange reaction with an iodide salt could then be used to replace the more reactive bromine atom with iodine. The feasibility of this approach would depend heavily on the relative reactivity of the C-Br and C-Cl bonds and the ability to prevent side reactions.

Alkylation and Methylation Techniques for Dimethylphenol Scaffold Formation

While starting with 3,5-dimethylphenol is the most straightforward approach, the underlying dimethylphenol scaffold can itself be constructed from simpler phenols through alkylation reactions. The Friedel-Crafts alkylation of phenol or cresols with a methylating agent (e.g., methyl halides or dimethyl sulfate) can produce various xylenol isomers. mdpi.com

However, this approach presents significant challenges:

Regioselectivity: It is difficult to control the position of alkylation, leading to a mixture of isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenol).

Polyalkylation: The introduction of one activating methyl group makes the ring more susceptible to further alkylation, often resulting in tri- or tetramethylphenols.

O- vs. C-Alkylation: Alkylation can occur on the hydroxyl group (O-alkylation) to form an ether or on the aromatic ring (C-alkylation). mdpi.comresearchgate.net Reaction conditions, such as temperature and the choice of catalyst, can be tuned to favor one over the other. google.com

Due to these control issues, the synthesis of a specific isomer like 3,5-dimethylphenol is more practically achieved through multi-step sequences from specifically substituted precursors rather than by direct alkylation of a simpler phenol.

Multi-step Synthetic Route Development and Optimization

The most logical and convergent synthetic strategy for this compound commences with the commercially available starting material, 3,5-dimethylphenol. The synthetic pathway involves a two-step electrophilic aromatic substitution sequence: an initial chlorination followed by a subsequent iodination.

The rationale for this sequence is based on the powerful activating and ortho-, para-directing nature of the hydroxyl group. ucalgary.cabyjus.com In the first step, the electrophilic chlorination of 3,5-dimethylphenol is directed to the 4-position (para to the hydroxyl group), which is sterically accessible and electronically activated. This yields the intermediate, 4-chloro-3,5-dimethylphenol.

The second step involves the iodination of this intermediate. The substituents on 4-chloro-3,5-dimethylphenol (the -OH, two -CH₃ groups, and the -Cl) collectively direct the incoming iodine electrophile. The hydroxyl group is the most powerful activating group and directs ortho to itself. ucalgary.ca The available ortho positions are C2 and C6. The iodination is anticipated to occur preferentially at one of these positions, leading to the desired this compound.

Step 1: Chlorination of 3,5-Dimethylphenol

The synthesis of the key intermediate, 4-chloro-3,5-dimethylphenol (also known as PCMX), has been the subject of considerable study. A common method involves the oxidative chlorination of 3,5-dimethylphenol using hydrochloric acid as the chlorine source and oxygen as the oxidant, catalyzed by a copper salt. askthenerd.combham.ac.ukthieme-connect.com A significant challenge in this step is the formation of dimeric byproducts, which can substantially lower the yield of the desired monomeric product. thieme-connect.com

To mitigate this, one optimization strategy involves carefully controlling the conversion rate of the starting material. Research has shown that stopping the reaction when the conversion of 3,5-dimethylphenol reaches 50-90% can effectively suppress the formation of dimers and improve the selectivity for 4-chloro-3,5-dimethylphenol. thieme-connect.com The unreacted starting material can then be recovered and recycled.

Interactive Table: Optimization of 3,5-Dimethylphenol Chlorination

| Parameter | Condition 1 | Condition 2 (Optimized) | Outcome |

| Catalyst | Cupric Chloride | Cupric Chloride | --- |

| Reagents | 3,5-dimethylphenol, HCl, O₂ | 3,5-dimethylphenol, HCl, O₂ | --- |

| Conversion | >95% | 75-85% | Reduced dimer formation thieme-connect.com |

| Temperature | 90-98°C | 95°C | Optimal reaction rate thieme-connect.com |

| Solvent | Dichloroethane or no solvent | No organic solvent | Greener process, easier workup bham.ac.ukthieme-connect.com |

| Selectivity | Lower due to dimers | >90% | Higher purity of intermediate |

| Overall Yield | ~70% | Potentially >90% with recycling | Improved process efficiency askthenerd.comthieme-connect.com |

Step 2: Iodination of 4-Chloro-3,5-dimethylphenol

The second step, the regioselective iodination at the C2 position, requires careful selection of the iodinating agent and reaction conditions. The high activation of the phenol ring can lead to over-reaction and the formation of di-iodinated products. libretexts.orgyoutube.com Therefore, milder iodinating agents are preferred.

N-Iodosuccinimide (NIS) is a common and effective reagent for the iodination of activated aromatic rings like phenols. libretexts.org The reaction is often carried out in a non-polar solvent to reduce the ionization of the phenol to the more reactive phenoxide ion, thereby helping to control the reactivity and prevent polysubstitution. mlsu.ac.in The use of an acid catalyst, such as p-toluenesulfonic acid (PTSA), can be employed to enhance the electrophilicity of the iodine from NIS.

Interactive Table: Hypothetical Optimization for Iodination of 4-Chloro-3,5-dimethylphenol

| Parameter | Condition A (Harsh) | Condition B (Mild & Selective) | Rationale |

| Iodinating Agent | I₂ / Oxidizing Agent | N-Iodosuccinimide (NIS) | NIS is a milder source of electrophilic iodine, reducing side reactions. |

| Solvent | Water or Polar Solvent | Dichloromethane (DCM) or Chloroform | Non-polar solvents limit phenoxide formation, controlling reactivity. mlsu.ac.in |

| Catalyst | Strong Acid | p-Toluenesulfonic acid (PTSA) (catalytic amount) | Mild acid activates NIS without excessive side reactions. |

| Temperature | Elevated | 0°C to Room Temperature | Lower temperatures enhance selectivity for mono-iodination. |

| Stoichiometry | Excess Iodine | ~1.0-1.1 equivalents of NIS | Precise control of the reagent limits polysubstitution. |

| Expected Outcome | Mixture of mono- and di-iodinated products | High yield of this compound | Enhanced purity and yield of the target compound. |

The choice of catalyst and the fine-tuning of reaction conditions are paramount for the successful synthesis of this compound.

For the initial chlorination , copper(II) salts, such as copper(II) chloride (CuCl₂), are effective catalysts. bham.ac.ukthieme-connect.com The catalytic cycle is believed to involve the copper center mediating the transfer of chlorine from HCl to the phenol substrate, facilitated by oxygen as the terminal oxidant. Tuning the reaction temperature to around 90-98°C is crucial; lower temperatures result in a slow reaction rate, while higher temperatures may promote byproduct formation. thieme-connect.com The catalyst loading is also a key parameter, with typical amounts ranging from 15-30% by weight relative to the starting phenol. thieme-connect.com

For the subsequent iodination , various systems can be employed to generate the necessary electrophilic iodine species (I⁺).

N-Iodosuccinimide (NIS) with an Acid Catalyst : As mentioned, this is a versatile system. The acid catalyst, such as PTSA, protonates the succinimide (B58015) nitrogen, making the iodine atom more electrophilic and susceptible to attack by the electron-rich phenol ring.

Iodine with an Oxidizing Agent : A combination of molecular iodine (I₂) and an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or silver salts) can be used. For instance, silver salts like Ag₂SO₄ can assist in generating the electrophile. britannica.com However, these conditions can be harsh and may lead to lower selectivity or oxidation of the phenol.

Iodine Monochloride (ICl) : ICl is a polarized molecule (Iᵟ⁺-Clᵟ⁻) that serves as a direct source of electrophilic iodine. libretexts.orglibretexts.org It is highly reactive and can effectively iodinate activated rings, but its high reactivity must be controlled, typically by using low temperatures and non-polar solvents, to achieve selective mono-iodination.

In complex multi-step syntheses, protecting groups are often employed to temporarily mask a reactive functional group, preventing it from interfering with subsequent reactions. bham.ac.uk An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, which is crucial for synthesizing highly functionalized molecules. wikipedia.orguchicago.eduorganic-chemistry.org

While the direct synthesis of this compound may be achievable without a protecting group, employing one for the phenolic hydroxyl could offer certain advantages, such as preventing oxidation and modulating the ring's reactivity to enhance selectivity.

A potential protecting group strategy would involve:

Protection: The hydroxyl group of 3,5-dimethylphenol is converted into a more stable ether or ester.

Halogenation: The protected compound undergoes sequential chlorination and iodination.

Deprotection: The protecting group is removed under specific conditions to reveal the final product.

The key is to choose a protecting group that is stable to the electrophilic halogenation conditions but can be removed without affecting the chloro and iodo substituents. This is where orthogonality is vital.

Interactive Table: Orthogonal Protecting Groups for the Phenolic Hydroxyl Group

| Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Stability & Orthogonality |

| Methyl Ether | Dimethyl sulfate (B86663) (DMS), Base (e.g., K₂CO₃) | Strong Acid (e.g., HBr, BBr₃) | Very stable; removal requires harsh conditions that might affect other parts of the molecule. |

| Benzyl (B1604629) (Bn) Ether | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Stable to many acidic and basic conditions. Orthogonal to acid- and base-labile groups. wikipedia.org |

| tert-Butyldimethylsilyl (TBS) Ether | TBDMS-Cl, Imidazole, DMF | Fluoride source (e.g., TBAF) or Acid (e.g., HCl, TFA) | Stable to many conditions but cleaved by acid or fluoride. Orthogonal to groups removed by hydrogenolysis or base. |

| Acetyl (Ac) Ester | Acetic anhydride, Pyridine | Mild Base (e.g., K₂CO₃, MeOH) or Mild Acid | Attenuates the activating effect of the hydroxyl group. libretexts.orglibretexts.org Cleaved under conditions that would likely leave ethers and silyl ethers intact. |

Using a benzyl ether, for example, would allow for the halogenation steps to be performed, after which the benzyl group could be selectively removed via catalytic hydrogenation, a mild process that would not disturb the C-Cl or C-I bonds. This demonstrates an orthogonal approach that could be valuable in the context of a more complex total synthesis.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Iodo 3,5 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical technique for determining the structure of organic compounds in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 4-Chloro-2-iodo-3,5-dimethylphenol is predicted to exhibit distinct signals corresponding to the aromatic proton, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the phenol (B47542) ring.

Based on the known spectrum of 4-Chloro-3,5-dimethylphenol (B1207549) chemicalbook.com, which shows two singlets for the aromatic protons and the methyl protons, the introduction of an iodine atom at the C-2 position would significantly alter the spectrum. The single aromatic proton at C-6 would likely experience a downfield shift due to the deshielding effect of the adjacent iodine atom. The two methyl groups at C-3 and C-5 are no longer chemically equivalent and would therefore be expected to show two distinct singlets. The hydroxyl proton signal is expected to be a broad singlet, with its chemical shift being dependent on concentration and the solvent used.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (C6-H) | 7.0 - 7.5 | s |

| CH₃ (C3) | ~2.3 | s |

| CH₃ (C5) | ~2.2 | s |

| OH | Variable | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment.

Starting from the known ¹³C NMR data for 4-Chloro-3,5-dimethylphenol chemicalbook.com, the introduction of the iodine atom at C-2 is expected to cause a significant upfield shift for the C-2 carbon itself, a phenomenon known as the "heavy atom effect". The other carbon atoms in the ring will also experience shifts in their resonance frequencies due to the electronic and steric influence of the iodine substituent.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-I) | 80 - 90 |

| C-3 (C-CH₃) | 138 - 142 |

| C-4 (C-Cl) | 125 - 130 |

| C-5 (C-CH₃) | 135 - 140 |

| C-6 (C-H) | 120 - 125 |

| CH₃ (from C3) | ~20 |

| CH₃ (from C5) | ~19 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show no correlations for the aromatic proton as it is a singlet with no neighboring protons to couple with. Similarly, the two methyl singlets would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment directly correlates the signals of protons with their attached carbon atoms. This would be crucial for confirming the assignments made in the ¹H and ¹³C NMR spectra. For instance, the aromatic proton signal would show a cross-peak with the C-6 carbon signal, and the two methyl proton singlets would correlate with their respective methyl carbon signals.

The aromatic proton (H-6) showing correlations to C-2, C-4, and C-5.

The protons of the C-3 methyl group showing correlations to C-2, C-3, and C-4.

The protons of the C-5 methyl group showing correlations to C-4, C-5, and C-6.

The hydroxyl proton potentially showing correlations to C-1 and C-2.

Influence of Halogen Substituents on NMR Spectroscopic Parameters

The presence and position of the chlorine and iodine atoms have a profound impact on the NMR spectra of this compound.

Chlorine: The chlorine atom at C-4 is an electron-withdrawing group, which generally leads to a deshielding (downfield shift) of the aromatic protons and carbons. Its effect is most pronounced on the ortho and para positions.

Iodine: The iodine atom at C-2 exhibits a dual influence. It is the least electronegative of the common halogens, resulting in a less pronounced deshielding effect on neighboring protons compared to chlorine. However, its most significant impact on the ¹³C NMR spectrum is the "heavy atom effect," which induces a strong upfield shift for the directly attached carbon (C-2). This effect is a valuable diagnostic tool for identifying the position of iodine substitution on an aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy.

Exact Mass Determination and Isotopic Pattern Verification

The exact mass of the molecular ion of this compound can be calculated based on the masses of its most abundant isotopes.

Calculated Exact Mass for C₈H₈ClIO

| Element | Isotope | Mass (Da) |

| Carbon | ¹²C | 12.00000 |

| Hydrogen | ¹H | 1.00783 |

| Chlorine | ³⁵Cl | 34.96885 |

| Iodine | ¹²⁷I | 126.90447 |

| Oxygen | ¹⁶O | 15.99491 |

| Total | 281.92986 |

A high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺) at or very near this calculated value, confirming the elemental formula.

Furthermore, the presence of a chlorine atom would result in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to the appearance of an [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak ([M]⁺). This 3:1 isotopic ratio is a clear indicator of the presence of a single chlorine atom in the molecule.

Mass Fragmentation Pathways and Structural Correlation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragmentation pathways.

The molecular ion peak [M]⁺ would be expected at a specific m/z value corresponding to the exact mass of the C₈H₈ClIO molecule. Due to the presence of chlorine and iodine, the isotopic pattern of the molecular ion would be a key identifier.

Expected Fragmentation Pathways:

Loss of a methyl radical ([M-CH₃]⁺): This is a common fragmentation for molecules containing methyl groups, leading to a more stable benzylic-type cation.

Loss of the iodine atom ([M-I]⁺): The C-I bond is relatively weak and can cleave to produce a significant fragment.

Loss of the chlorine atom ([M-Cl]⁺): Cleavage of the C-Cl bond would also be an expected fragmentation pathway.

Loss of CO: Phenolic compounds can undergo rearrangement and lose a molecule of carbon monoxide.

Consecutive losses: A combination of the above fragmentations, such as the loss of a methyl group followed by the loss of CO, would also be anticipated.

A detailed analysis would correlate each major fragment ion with a specific structural component of the molecule, confirming the presence and positions of the substituents.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These complementary techniques are essential for identifying functional groups and elucidating molecular structure.

Identification of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound would be dominated by vibrations associated with its key functional groups.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) | Strong | Weak |

| O-H (hydroxyl) | In-plane bending | 1330-1440 | Medium | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Medium to Weak | Strong |

| C-H (methyl) | Asymmetric Stretching | ~2960 | Medium | Medium |

| C-H (methyl) | Symmetric Stretching | ~2870 | Medium | Medium |

| C=C (aromatic) | Stretching | 1450-1600 | Medium to Strong | Medium to Strong |

| C-O (phenol) | Stretching | 1200-1260 | Strong | Medium |

This table presents generalized expected values. Actual values would be influenced by the specific electronic and steric environment of this compound.

Analysis of Skeletal Vibrations and Halogen-Specific Bands

The lower frequency region of the vibrational spectra (below 1000 cm⁻¹) contains important information about the skeletal vibrations of the benzene (B151609) ring and the carbon-halogen bonds.

C-Cl Stretching: The C-Cl stretching vibration is typically observed in the range of 600-800 cm⁻¹. The exact position would be sensitive to the substitution pattern on the aromatic ring.

C-I Stretching: The C-I bond is weaker and involves a heavier atom, so its stretching vibration is expected at a lower frequency, generally in the 500-600 cm⁻¹ range. This band would be a key marker for the presence of the iodine substituent.

Ring Breathing Modes: The aromatic ring has characteristic "breathing" modes, which are often strong in the Raman spectrum and can be found in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light would promote electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions expected are π → π* transitions associated with the aromatic ring.

The substitution of the phenol ring with two methyl groups, a chlorine atom, and an iodine atom would be expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted phenol. This is due to the electron-donating effects of the hydroxyl and methyl groups and the influence of the halogens on the electronic structure of the chromophore. The iodine atom, being large and polarizable, could have a significant impact on the position and intensity of the absorption bands.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal would be used to calculate the electron density map and, from that, the positions of all atoms in the unit cell.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A successful single-crystal X-ray diffraction study would provide a wealth of structural data, including:

Bond Lengths: Precise measurements of the distances between bonded atoms, such as the C-C bonds in the aromatic ring, the C-O bond of the phenol, and the C-Cl and C-I bonds. These values would offer insight into the bonding and hybridization within the molecule.

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom. For the sp² hybridized carbons of the benzene ring, angles would be expected to be close to 120°, though some distortion would be anticipated due to the steric bulk of the substituents.

Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, would also be revealed, providing a complete picture of the crystal packing.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Following a comprehensive search of scientific literature and crystallographic databases, detailed research findings, including data tables on the intermolecular interactions and crystal packing motifs specifically for the chemical compound this compound, are not available in the public domain.

While general principles of intermolecular interactions in halogenated phenols are established, such as the potential for hydrogen bonding from the hydroxyl group and halogen bonding involving the chlorine and iodine atoms, specific crystallographic data for this compound has not been reported. The arrangement of molecules in the solid state, including the formation of specific packing motifs, is therefore currently unknown.

Further experimental investigation, including single-crystal X-ray diffraction analysis, would be required to elucidate the precise three-dimensional structure and the nature of the intermolecular forces that govern the crystal packing of this particular compound. Without such empirical data, a detailed and scientifically accurate analysis as per the requested outline cannot be provided.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Iodo 3,5 Dimethylphenol

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of computational studies on 4-Chloro-2-iodo-3,5-dimethylphenol, providing a detailed picture of its electronic makeup and reactive nature. These calculations are essential for understanding the molecule's intrinsic properties, which are governed by the arrangement of its electrons and the resulting forces within the molecule.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. bhu.ac.in These studies involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The geometry of this compound is influenced by the steric and electronic effects of its various substituents on the phenol (B47542) ring: the chloro, iodo, and methyl groups, as well as the hydroxyl group. The large size of the iodine atom, in particular, can cause significant steric hindrance, potentially leading to distortions in the planarity of the benzene (B151609) ring and influencing the orientation of the hydroxyl and methyl groups. The stability of the molecule is assessed by its total electronic energy and vibrational frequencies calculated at the optimized geometry. Real, positive vibrational frequencies confirm that the optimized structure is a true energy minimum.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | ~1.75 Å |

| C-I | ~2.10 Å | |

| C-O | ~1.36 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | C-C-Cl | ~119° |

| C-C-I | ~121° | |

| C-O-H | ~109° | |

| Dihedral Angle | C-C-O-H | ~0° or ~180° |

Note: These values are illustrative and would be determined precisely in a specific computational study.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen and iodine atoms, which have lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring and the carbon-halogen bonds, representing areas susceptible to nucleophilic attack. FMO analysis helps in predicting how this molecule will interact with other reagents in chemical reactions.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound is uneven due to the different electronegativities of the constituent atoms. Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom. bhu.ac.in These calculations typically show that the oxygen, chlorine, and iodine atoms carry partial negative charges, while the hydrogen of the hydroxyl group, and the carbon atoms attached to the halogens, carry partial positive charges. bhu.ac.in

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative oxygen, chlorine, and iodine atoms, indicating these are sites prone to electrophilic attack. Regions of positive potential (colored blue) would be found near the hydrogen atoms, especially the hydroxyl hydrogen, identifying them as sites for nucleophilic attack. bhu.ac.in This mapping is invaluable for predicting intermolecular interactions, such as hydrogen bonding. bhu.ac.in

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds, such as the C-O bond of the hydroxyl group and the C-C bonds of the methyl groups, means that this compound can exist in different spatial arrangements or conformations. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformation to map the potential energy surface (PES).

The PES reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them. For this compound, the orientation of the hydroxyl group's hydrogen atom relative to the bulky iodine and methyl groups is a key determinant of conformational preference. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent iodine atom might stabilize certain conformations. The rotation of the methyl groups also has an associated energy profile, though the barriers are typically low. Understanding the conformational landscape is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred shape.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to verify experimental data or to identify unknown compounds.

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, researchers can obtain theoretical spectra that often show good agreement with experimental results. bhu.ac.in

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. researchgate.net Each peak in the IR spectrum corresponds to a specific vibrational mode of the molecule, such as the O-H stretch, C-H stretches of the methyl groups, C-C stretches in the aromatic ring, and the C-Cl and C-I stretches. Comparing the calculated spectrum with an experimental one can aid in the structural confirmation of the compound. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions and the corresponding Ultraviolet-Visible (UV-Vis) absorption spectrum. bhu.ac.in This analysis provides information about the wavelengths at which the molecule absorbs light, which is related to the electronic excitations from occupied to unoccupied orbitals, often the HOMO to LUMO transition.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational methods are invaluable for investigating the step-by-step pathways of chemical reactions involving this compound. By modeling the interaction of this molecule with other reactants, it is possible to map out the entire reaction coordinate.

This involves locating the structures of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. Transition state theory allows for the calculation of activation energies, which determine the rate of the reaction. For example, one could computationally study the mechanism of electrophilic aromatic substitution, oxidation of the phenol, or nucleophilic substitution of the halogen atoms. This level of detailed analysis provides a molecular-level understanding of reaction feasibility and selectivity that is often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies for Theoretical Property Prediction (excluding specific bioactivity/toxicity)

No research findings or data tables on the application of QSAR or QSPR methodologies for the theoretical property prediction of this compound could be located in the public domain.

Chemical Reactivity and Transformation Studies of 4 Chloro 2 Iodo 3,5 Dimethylphenol

Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions

There is a lack of published research on the electrophilic aromatic substitution reactions of 4-Chloro-2-iodo-3,5-dimethylphenol. The single unsubstituted position on the aromatic ring would theoretically be the site for such reactions; however, no studies have been found that detail these transformations.

Regioselectivity and Electronic Effects of Chloro, Iodo, and Methyl Substituents

While general principles of electrophilic aromatic substitution are well-understood, a specific analysis of the combined directing and electronic effects of the chloro, iodo, hydroxyl, and two methyl groups in this compound is not available in the scientific literature. The directing effects of these substituents are a complex interplay of activating and deactivating properties, and without experimental data, any prediction of regioselectivity would be purely theoretical.

Nitration, Sulfonation, and Additional Halogenation Reactions

No specific examples or methodologies for the nitration, sulfonation, or further halogenation of this compound have been documented.

Reactions Involving the Phenolic Hydroxyl Group

General reactions of phenolic hydroxyl groups are known, but specific studies on these reactions for this compound are not present in the available literature.

O-Alkylation and O-Acylation Reactions

There are no published reports detailing the O-alkylation or O-acylation of this compound to form the corresponding ethers and esters.

Oxidation Pathways of the Phenol (B47542) Moiety

The oxidation of this compound has not been a subject of study in the reviewed scientific papers and patents. Therefore, its specific oxidation pathways and the resulting products are not known.

Chemistry of Halogen Substituents: Selective Transformations

The selective transformation of the chloro or iodo groups on the aromatic ring of this compound, such as through dehalogenation or cross-coupling reactions, has not been described in the chemical literature.

Halogen-Metal Exchange Reactions for Organometallic Intermediate Formation

Halogen-metal exchange is a fundamental reaction in organometallic chemistry for the creation of carbon-metal bonds, which are pivotal for subsequent carbon-carbon bond-forming reactions. wikipedia.org In this compound, the presence of both iodine and chlorine atoms offers a platform for selective metalation.

The rate of halogen-metal exchange typically follows the trend I > Br > Cl, meaning the carbon-iodine bond is significantly more reactive towards exchange reagents than the carbon-chlorine bond. wikipedia.org This selectivity is primarily due to the weaker C-I bond strength and the higher polarizability of iodine. Therefore, treating this compound with common organometallic reagents like alkyllithiums (e.g., n-butyllithium or t-butyllithium) at low temperatures is expected to result in a highly selective exchange of the iodine atom.

This reaction generates a potent aryllithium intermediate. This intermediate is a powerful nucleophile and base, which can then be trapped with various electrophiles to introduce new functional groups at the 2-position. The chlorine atom at the 4-position and the methyl groups at the 3- and 5-positions would remain intact under these controlled conditions. tcnj.edu Similarly, Grignard reagents can be prepared via halogen-metal exchange, for instance, by using isopropylmagnesium chloride. wikipedia.org

Table 1: Halogen-Metal Exchange Reaction

| Reagent | Conditions | Intermediate Formed | Subsequent Product Example (with Electrophile E+) |

|---|---|---|---|

| n-Butyllithium (n-BuLi) | Low temperature (e.g., -78 °C) in an ether solvent like THF | 4-Chloro-2-lithio-3,5-dimethylphenol | 4-Chloro-3,5-dimethyl-2-(E)-phenol |

| t-Butyllithium (t-BuLi) | Low temperature (e.g., -78 °C) in THF | 4-Chloro-2-lithio-3,5-dimethylphenol | 4-Chloro-3,5-dimethyl-2-(E)-phenol |

| Isopropylmagnesium chloride (i-PrMgCl) | THF | 4-Chloro-3,5-dimethyl-2-(magnesium chloride)phenol | 4-Chloro-3,5-dimethyl-2-(E)-phenol |

Functionalization of the Methyl Groups: Benzylic Reactivity

The two methyl groups at positions 3 and 5 of the phenol ring are potential sites for functionalization through reactions characteristic of benzylic positions.

Benzylic Halogenation and Subsequent Transformations

Benzylic positions are susceptible to free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation, one or both methyl groups can be selectively halogenated. This reaction proceeds via a stable benzylic radical intermediate.

The resulting benzylic halides, such as 2-chloro-4-iodo-5-(bromomethyl)-3-methylphenol or 2-chloro-4-iodo-3,5-bis(bromomethyl)phenol, are versatile synthetic intermediates. They are highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functional groups. They can also undergo elimination reactions in the presence of a strong, non-nucleophilic base to form a styrenic double bond.

Table 3: Benzylic Halogenation and Subsequent Transformations

| Reaction | Reagents | Product of First Step | Subsequent Transformation | Product of Second Step |

|---|---|---|---|---|

| Monobromination | 1 eq. NBS, AIBN, CCl₄, heat | 2-Chloro-4-iodo-5-(bromomethyl)-3-methylphenol | SN2 with NaCN | 2-(2-Chloro-4-iodo-5-hydroxy-6-methylphenyl)acetonitrile |

| Dibromination | 2 eq. NBS, AIBN, CCl₄, heat | 2-Chloro-4-iodo-3,5-bis(bromomethyl)phenol | SN2 with NaOCH₃ | 2-Chloro-4-iodo-3,5-bis(methoxymethyl)phenol |

| Monobromination | 1 eq. NBS, AIBN, CCl₄, heat | 2-Chloro-4-iodo-5-(bromomethyl)-3-methylphenol | E2 with DBU | 2-Chloro-4-iodo-3-methyl-5-vinylphenol |

Oxidation of Methyl Groups to Carboxylic Acid Derivatives

The benzylic methyl groups can be oxidized to carboxylic acids using strong oxidizing agents. britannica.com Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions (e.g., heat) can convert the alkyl side chains of aromatic rings into carboxylic acid groups.

Depending on the stoichiometry of the oxidizing agent and the reaction conditions, it may be possible to achieve selective oxidation of one methyl group or oxidation of both to form a dicarboxylic acid. The resulting carboxylic acid(s) can then be converted into a variety of derivatives such as esters, amides, or acyl chlorides using standard organic chemistry methods. britannica.commsu.edu For example, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to the more reactive acyl chloride. britannica.com

Table 4: Oxidation of Methyl Groups

| Oxidizing Agent | Conditions | Initial Product | Subsequent Derivatization (Example) | Final Product |

|---|---|---|---|---|

| KMnO₄, NaOH, H₂O, heat; then H₃O⁺ | Vigorous | 4-Chloro-2-iodo-5-hydroxyisophthalic acid | Esterification (2 eq. CH₃OH, H⁺) | Dimethyl 4-chloro-2-iodo-5-hydroxyisophthalate |

| CrO₃, H₂SO₄, H₂O | Vigorous | 4-Chloro-2-iodo-5-hydroxyisophthalic acid | Amide formation (SOCl₂, then 2 eq. NH₃) | 4-Chloro-2-iodo-5-hydroxyisophthalamide |

| 1 eq. KMnO₄ (controlled) | Milder | 4-Chloro-2-iodo-5-hydroxy-3-methylbenzoic acid | Acyl chloride formation (SOCl₂) | 4-Chloro-2-iodo-5-hydroxy-3-methylbenzoyl chloride |

Environmental Degradation Mechanisms and Pathways of 4 Chloro 2 Iodo 3,5 Dimethylphenol

Advanced Oxidation Processes (AOPs) for Compound Transformation

Photochemical Degradation under Ultraviolet Irradiation

No specific data is available on the photochemical degradation of 4-Chloro-2-iodo-3,5-dimethylphenol under UV irradiation.

Ozonation and Combined UV/Ozone Systems

There are no research findings on the degradation of this compound through ozonation or combined UV/Ozone systems.

Fenton and Photo-Fenton Reaction Studies

Specific studies on the degradation of this compound using Fenton or photo-Fenton reactions could not be located in the reviewed literature.

Photocatalytic Degradation using Semiconductor Catalysts

No research has been published on the photocatalytic degradation of this compound using semiconductor catalysts.

Hydrolysis and Solvolysis Studies in Aqueous Media

There is no available information regarding the hydrolysis or solvolysis of this compound in aqueous environments.

Potential Biodegradation Pathways: Investigation of Microbial Transformation Mechanisms

The potential for microbial transformation of this compound has not been investigated in the scientific literature.

Identification and Structural Characterization of Degradation Intermediates

Chromatographic-Mass Spectrometric Analysis of Byproducts

No studies utilizing chromatographic-mass spectrometric techniques to identify the byproducts of this compound degradation are currently available in the scientific literature.

Proposed Mechanistic Pathways for Environmental Transformation

There are no proposed mechanistic pathways for the environmental transformation of this compound in the existing body of scientific research.

4 Chloro 2 Iodo 3,5 Dimethylphenol As a Synthetic Intermediate for Novel Organic Materials and Molecules

Design and Synthesis of Functionalized Phenolic Ethers and Esters

The presence of a hydroxyl group on the aromatic ring of 4-Chloro-2-iodo-3,5-dimethylphenol allows for its facile conversion into a variety of functionalized phenolic ethers and esters. These reactions typically proceed with high yields and are fundamental in modifying the electronic and steric properties of the molecule, thereby tailoring it for specific applications.

The synthesis of phenolic ethers is commonly achieved through the Williamson ether synthesis. In this reaction, the phenolic proton is first abstracted by a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an alkyl halide to yield the corresponding ether. The reactivity of the alkyl halide (R-X) follows the order I > Br > Cl.

| Reaction | Reagents | General Conditions | Product |

| Etherification | 1. Base (e.g., NaH, K2CO3)2. Alkyl Halide (R-X) | Anhydrous polar aprotic solvent (e.g., DMF, Acetone), Room Temperature to Reflux | 4-Chloro-2-iodo-3,5-dimethylphenyl ether |

Similarly, phenolic esters can be readily prepared by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine. This reaction, known as acylation, is an efficient method for introducing various acyl groups to the phenolic oxygen.

| Reaction | Reagents | General Conditions | Product |

| Esterification | 1. Acyl Halide (RCOCl) or Acid Anhydride ((RCO)2O)2. Base (e.g., Pyridine, Et3N) | Anhydrous aprotic solvent (e.g., DCM, THF), 0 °C to Room Temperature | 4-Chloro-2-iodo-3,5-dimethylphenyl ester |

Preparation of Polyhalogenated Aromatic Scaffolds with Diverse Substitution Patterns

The dihalogenated nature of this compound, featuring both a chloro and an iodo substituent, makes it a valuable precursor for the synthesis of more complex polyhalogenated aromatic scaffolds. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is the key to achieving selective functionalization. The C-I bond is significantly more reactive than the C-Cl bond in various cross-coupling reactions, allowing for sequential and site-selective introduction of different substituents.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, can be performed selectively at the 2-position (iodine) while leaving the 4-position (chlorine) intact. This allows for the introduction of aryl, vinyl, or alkynyl groups at the ortho-position to the hydroxyl group. Subsequent functionalization at the less reactive chloro position can then be achieved under more forcing reaction conditions or by using catalyst systems specifically designed for C-Cl bond activation. This stepwise approach provides a powerful tool for creating highly substituted and functionally diverse aromatic molecules.

Integration into Complex Organic Architectures for Material Science Applications

The ability to selectively functionalize this compound at two distinct positions makes it an attractive building block for the construction of complex organic architectures with potential applications in material science. The reactive iodine at the 2-position is particularly amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the synthesis of conjugated polymers, dendrimers, and other advanced materials.

Palladium-catalyzed cross-coupling reactions are instrumental in this context. The Suzuki-Miyaura coupling, for example, allows for the introduction of new aryl or vinyl groups by reacting the iodo-substituted phenol (B47542) with a boronic acid or ester. rsc.orglibretexts.orguwindsor.ca The Sonogashira coupling enables the introduction of alkyne functionalities, which are crucial for the synthesis of linear, rigid structures often found in molecular wires and organic semiconductors. rsc.orgwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov The Heck reaction provides a means to introduce vinylic substituents. wikipedia.orgorganic-chemistry.orgnih.govnih.govliverpool.ac.uk

By carefully choosing the coupling partners, large and complex molecules with tailored electronic and photophysical properties can be assembled. For instance, coupling with aromatic boronic acids can lead to the formation of biaryl units, which are common motifs in liquid crystals and organic light-emitting diodes (OLEDs). The phenolic hydroxyl group can be further modified to fine-tune the solubility and processing characteristics of the final material.

| Coupling Reaction | Catalyst/Co-catalyst | Typical Coupling Partner | Resulting C-C Bond |

| Suzuki-Miyaura | Pd(0) catalyst, Base | Aryl/Vinyl Boronic Acid or Ester | Aryl-Aryl or Aryl-Vinyl |

| Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst, Base | Terminal Alkyne | Aryl-Alkynyl |

| Heck | Pd(0) catalyst, Base | Alkene | Aryl-Vinyl |

Exploration of its Utility in the Development of New Ligands and Catalysts

The rigid, substituted phenolic scaffold of this compound serves as an excellent starting point for the design and synthesis of novel ligands for catalysis. The strategic placement of the hydroxyl, chloro, iodo, and methyl groups allows for the introduction of various coordinating moieties through predictable synthetic transformations.

The phenolic hydroxyl group can be used as an anchor point to introduce phosphorus, nitrogen, or sulfur-containing side chains, which are known to coordinate to a wide range of transition metals. For example, etherification with a diphenylphosphino-functionalized alkyl halide can yield a phosphine-ether ligand. The ortho-iodo group can be replaced with other functionalities via cross-coupling reactions, such as the Ullmann condensation, to introduce amino or other coordinating groups. wikipedia.orgmdpi.comorganic-chemistry.orgresearchgate.net

The steric bulk provided by the two methyl groups can create a well-defined coordination pocket around a metal center, influencing the selectivity of catalytic reactions. Furthermore, the electronic properties of the aromatic ring, and consequently the donor properties of the resulting ligand, can be modulated by the chloro and other substituents. The development of chiral ligands derived from this scaffold could also be envisaged for applications in asymmetric catalysis. The modular nature of its synthesis allows for the creation of a library of ligands with systematically varied steric and electronic properties, facilitating the optimization of catalyst performance for specific chemical transformations.

Conclusion and Future Research Directions

Summary of Academic Research Potential and Current Understanding (Hypothetical)

4-Chloro-2-iodo-3,5-dimethylphenol represents a versatile, yet under-explored, synthetic intermediate. Its current understanding is largely based on the established principles of reactivity for halogenated phenols. The key academic potential lies in its capacity for selective, sequential functionalization due to the differential reactivity of the C-I and C-Cl bonds. This makes it an ideal platform for developing efficient routes to complex, polysubstituted aromatic compounds.

Unexplored Avenues in Synthesis and Mechanistic Organic Chemistry

Future synthetic research could focus on developing more sustainable and efficient methods for its preparation. This includes exploring greener reaction conditions, such as the use of biocatalysis or flow chemistry, to minimize waste and energy consumption. numberanalytics.comcas.org Mechanistic studies could investigate the subtle electronic and steric factors that govern the selectivity in cross-coupling reactions, potentially leading to the discovery of novel catalyst systems tailored for this specific substrate. Further exploration into transition-metal-free coupling reactions could also provide milder and more cost-effective synthetic routes. organic-chemistry.org

Advanced Characterization Methodologies for Enhanced Structural Insight

While standard spectroscopic methods provide basic structural confirmation, advanced techniques could offer deeper insights. researchgate.netnumberanalytics.com Solid-state NMR could elucidate the intermolecular interactions and packing in the crystalline state. X-ray crystallography would provide definitive proof of the molecular structure and reveal details about bond lengths and angles, as well as intermolecular hydrogen bonding. researchgate.net Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to study the gas-phase conformation of the molecule.

Future Directions in Computational Chemistry and Reactivity Prediction

The application of computational chemistry can move beyond simple property prediction. rsc.org Machine learning algorithms, trained on experimental and computational data, could be developed to predict the optimal conditions for various transformations of this molecule with high accuracy. researchgate.netnumberanalytics.com Quantum chemical calculations can be employed to design novel catalysts that exhibit high selectivity for either the iodo or chloro position, enabling a more controlled synthetic strategy. aip.org These predictive models could significantly accelerate the discovery of new reactions and applications for this compound.

Emerging Roles in the Synthesis of Value-Added Organic Compounds

The unique substitution pattern of this compound makes it a promising starting material for the synthesis of high-value compounds. Its derivatives could be investigated for applications in medicinal chemistry, where halogenated phenols are known to exhibit a range of biological activities. nih.gov It could also serve as a key building block for novel organic materials, such as ligands for catalysis, components of organic light-emitting diodes (OLEDs), or functional polymers, where precise control over the substitution pattern is crucial for tuning the material's properties. neuroquantology.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-iodo-3,5-dimethylphenol, and what parameters critically affect yield?

- Methodology :

- Electrophilic Iodination : Start with 3,5-dimethylphenol. Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., acetic acid). Chlorination can precede iodination using Cl₂ gas or SOCl₂, leveraging steric effects of methyl groups to direct substitution .

- Protection/Deprotection : Protect hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) to prevent unwanted side reactions. Yield optimization requires strict temperature control (0–5°C for iodination) and stoichiometric excess of iodinating agents (1.2–1.5 eq.) .

- Critical Parameters :

- Solvent polarity (acetic acid enhances electrophilic attack).

- Reaction time (over-iodination risks with prolonged exposure).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing halogenated phenolic derivatives?

- NMR Strategies :

- ¹H NMR : Expect deshielding effects from iodine (δ 7.2–7.8 ppm for aromatic protons). Use deuterated DMSO or CDCl₃ to resolve splitting patterns influenced by methyl and halogen groups .

- ¹³C NMR : Iodine’s heavy atom effect causes significant downfield shifts (C-I: δ 90–110 ppm). Compare with analogous chloro compounds for assignment .

- IR Analysis :

- O-H stretch: Broad peak ~3200 cm⁻¹ (hydrogen-bonded phenol).

- C-I stretch: Weak absorption at 500–600 cm⁻¹. Confirm via comparison with computed spectra (DFT methods) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise from iodine’s presence?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for heavy-atom localization. High-resolution data (θ > 25°) improves electron density maps .

- Refinement : SHELXL-2019 refines anisotropic displacement parameters for iodine. Challenges include absorption corrections (μ > 5 mm⁻¹) and thermal motion artifacts .

- Structural Insights :

- Iodine’s van der Waals radius (1.98 Å) distorts bond angles. Compare with chloro analogs to validate geometry .

- Example: A related iodophenol structure (Acta Cryst. E, 2011) achieved R-factor = 0.040 using SHELX .

Q. What methodologies analyze environmental degradation pathways of iodinated phenolics, and how do data contradictions arise?

- Degradation Studies :

- Photolysis : Expose to UV light (254 nm) in aqueous solutions. Monitor via HPLC-MS for dehalogenation products (e.g., 3,5-dimethylphenol) .

- Biodegradation : Use soil microcosms with GC-MS to detect methyl group oxidation or ring cleavage .

- Data Contradictions :

- Variability in half-lives (e.g., pH-dependent hydrolysis vs. microbial activity).

- Confounding factors: Co-solvents (e.g., acetone) alter reaction kinetics. Resolve via controlled replicates and isotopic labeling .

Q. How to design experiments for regioselective cross-coupling reactivity of this compound?

- Methodology :

- Suzuki-Miyaura Coupling : Prioritize iodine as the leaving group (Pd(PPh₃)₄, K₂CO₃, aryl boronic acids). Chlorine remains inert under mild conditions (60°C, THF) .

- Competitive Studies : Compare reaction rates of I vs. Cl sites using kinetic monitoring (NMR or LC-MS). Steric hindrance from methyl groups may favor iodine reactivity .

- Optimization :

- Ligand selection (XPhos enhances bulky substrate coupling).

- Solvent effects: DMF increases polarity but may deactivate catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.